TRPV3 Activation Potency: Serratol Outperforms Thymol and Incensole Acetate by Orders of Magnitude
In a structure-activity study evaluating cembrane diterpenes from frankincense, Serratol (2) was the most potent TRPV3 activator identified. It outperformed the reference agonist thymol by two orders of magnitude (~100-fold) and incensole acetate (IA) by one order of magnitude (~10-fold) [1]. The submicromolar affinity of Serratol for TRPV3 (EC50 = 0.1–0.15 μM) is surprising given the resistance of this thermo-TRP channel to modulation by small molecules [1].
| Evidence Dimension | TRPV3 activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.1–0.15 μM |
| Comparator Or Baseline | Thymol: EC50 ~10–15 μM (estimated from 2 orders of magnitude difference); Incensole acetate: EC50 ~1.0–1.5 μM (estimated from 1 order of magnitude difference); Incensol: EC50 = 1.2 μM |
| Quantified Difference | Serratol is ~100-fold more potent than thymol and ~10-fold more potent than incensole acetate and incensol |
| Conditions | In vitro TRPV3 channel activation assay using calcium imaging in HEK293 cells expressing human TRPV3 |
Why This Matters
This high potency translates to lower effective concentrations in experimental models, reducing off-target effects and improving assay sensitivity for TRPV3-targeted research.
- [1] Pollastro F, et al. Neuroactive and Anti-inflammatory Frankincense Cembranes: A Structure–Activity Study. J Nat Prod. 2016 Jul 22;79(7):1762-8. doi:10.1021/acs.jnatprod.6b00141. View Source
